

application of 11-Hydroxyprogesterone in cell culture studies

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Compound of Interest

Compound Name: 11-Hydroxyprogesterone

Cat. No.: B1198595

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Application Notes: 11-Hydroxyprogesterone in Cell Culture

Introduction

11-Hydroxyprogesterone (11-OHP) is an endogenous steroid hormone, a derivative of progesterone, that serves as a crucial intermediate in the biosynthesis of corticosteroids. It exists as two main stereoisomers, 11 β -hydroxyprogesterone (11 β -OHP) and 11 α -hydroxyprogesterone (11 α -OHP). In clinical contexts, elevated levels of these precursors are often associated with enzymatic deficiencies in the adrenal steroidogenesis pathway, such as 21-hydroxylase deficiency, which leads to Congenital Adrenal Hyperplasia (CAH).^[1] In cell culture, 11-OHP is a valuable tool for studying steroid metabolism, receptor activation, and the pathophysiology of endocrine disorders.

Mechanism of Action

The biological effects of **11-Hydroxyprogesterone** in vitro are multifaceted, primarily involving interaction with steroid receptors and modulation of key steroidogenic enzymes.

- **Inhibition of 11 β -Hydroxysteroid Dehydrogenase (11 β -HSD):** Both 11 α - and 11 β -OHP are potent competitive inhibitors of 11 β -HSD isoforms 1 and 2.^{[1][2][3]} This enzyme is responsible for the interconversion of active glucocorticoids (like cortisol) and their inactive 11-keto metabolites (cortisone). By inhibiting 11 β -HSD, 11-OHP can increase the local concentration and activity of glucocorticoids in specific tissues.

- **Mineralocorticoid Receptor (MR) Agonism:** 11β -OHP acts as a potent agonist of the mineralocorticoid receptor, capable of stimulating MR-mediated gene transcription.[\[4\]](#)[\[5\]](#) This activity is significant for studying electrolyte balance and blood pressure regulation at the cellular level.
- **Glucocorticoid Receptor (GR) Activation:** While it can activate the glucocorticoid receptor, its potency is significantly lower (4 to 100 times less) than that of cortisol.[\[6\]](#) This allows for studies differentiating between MR and GR-mediated effects.
- **Metabolic Precursor:** 11-OHP serves as a substrate for various steroidogenic enzymes. In prostate cancer cell lines like LNCaP, 11β -OHP can be metabolized via the "backdoor" pathway to potent androgens such as 11-ketodihydrotestosterone (11-KDHT), highlighting its potential role in androgen-dependent cancers.[\[7\]](#)[\[8\]](#)

Key Applications in Cell Culture Studies

- **Endocrinology and Steroidogenesis:** Used in adrenocortical cell lines (e.g., NCI-H295R) to model the biochemical consequences of enzyme deficiencies like CAH and to study the regulation of steroid biosynthetic pathways.[\[9\]](#)
- **Cancer Research:**
 - **Prostate Cancer:** In cell lines such as LNCaP and PC3, 11-OHP is used to investigate alternative androgen production pathways that may contribute to castration-resistant prostate cancer.[\[7\]](#)[\[8\]](#)
 - **Breast Cancer:** Employed to study the non-classical effects of progestins on cellular stress responses, inflammation, and the regulation of signaling pathways like the SGK1/AP-1/NDRG1 axis.[\[10\]](#)[\[11\]](#)
- **Receptor Pharmacology:** Utilized in transiently transfected cell lines (e.g., HEK293, COS-7) expressing specific steroid receptors (MR, GR, AR) to characterize receptor binding, activation, and antagonism.[\[4\]](#)[\[6\]](#)
- **Reproductive Biology:** Applied to Leydig cell cultures to study the effects of adrenal-derived steroids on testicular testosterone production and function.[\[12\]](#)[\[13\]](#)

Data Summary

Table 1: In Vitro Activity of 11 β -Hydroxyprogesterone

Parameter	Cell Line	Value	Reference
MR Activation (ED50)	COS-7 (human MR)	10 nM	[4]
MR Transactivation (EC50)	COS-7 (human MR)	0.05 μ M	[5]
11 β -HSD1 Inhibition (IC50)	Not Specified	1 μ M	[5]
11 β -HSD2 Inhibition (IC50)	Not Specified	0.140 μ M	[5]

| GR Activation | HEK293 (human GR) | 4-100x lower potency than cortisol | [\[6\]](#) |

Table 2: Recommended Cell Lines for **11-Hydroxyprogesterone** Research

Cell Line	Cell Type	Typical Application	References
NCI-H295R	Human Adrenocortical Carcinoma	Steroidogenesis, modeling CAH, toxicology screening	[9]
LNCaP / PC3	Human Prostate Cancer	Steroid metabolism, backdoor androgen synthesis	[7] [8]
HEK293 / COS-7	Human Embryonic Kidney / Monkey Kidney	Receptor transactivation assays (transient transfection)	[4] [6] [7]

| Primary Leydig Cells | Rodent Testicular Interstitial | Glucocorticoid effects on testosterone synthesis | [\[12\]](#)[\[13\]](#) |

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment

This protocol provides a basic workflow for treating adherent cell cultures with **11-Hydroxyprogesterone**.

- Preparation of Stock Solution:
 - **11-Hydroxyprogesterone** is a powder that should be stored at -20°C.
 - Prepare a high-concentration stock solution (e.g., 1-10 mM) in a sterile solvent such as DMSO or ethanol.
 - Note: Solutions are reported to be unstable; it is highly recommended to prepare them fresh for each experiment.^[4] Aliquot single-use volumes and store at -20°C or -80°C for short-term use if necessary.
- Cell Seeding:
 - Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
 - Allow cells to adhere and recover for 18-24 hours in complete growth medium.
- Treatment:
 - On the day of the experiment, aspirate the complete growth medium.
 - Replace it with a fresh medium containing the desired final concentration of **11-Hydroxyprogesterone**. Prepare treatment media by diluting the stock solution.
 - Ensure the final solvent concentration in the culture medium is consistent across all wells, including a vehicle control (e.g., 0.1% DMSO), and does not exceed levels toxic to the cells.

- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis:
 - Following incubation, harvest cells or culture supernatant for subsequent analysis (e.g., RNA extraction for qPCR, cell lysis for Western blotting or enzyme assays, or supernatant collection for hormone measurement by LC-MS).

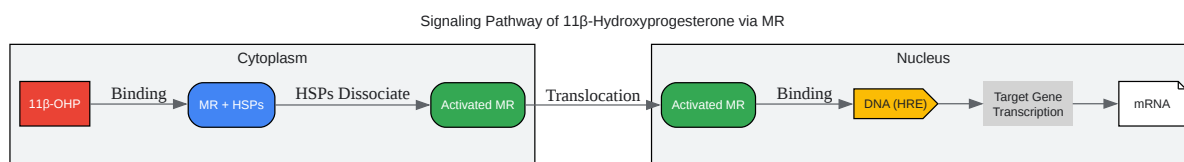
Protocol 2: Mineralocorticoid Receptor (MR) Transactivation Assay

This protocol describes how to quantify the agonist activity of **11-Hydroxyprogesterone** on the MR using a luciferase reporter assay in a host cell line like HEK293.

- Cell Seeding:
 - One day prior to transfection, seed HEK293 cells into 96-well white, clear-bottom plates at a density of $1.5 - 2.0 \times 10^4$ cells per well in complete growth medium.
- Transient Co-transfection:
 - Prepare a transfection mix containing:
 - An expression plasmid for the human mineralocorticoid receptor (hMR).
 - A reporter plasmid containing a luciferase gene downstream of a hormone-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
 - Use a suitable transfection reagent (e.g., Lipofectamine™) according to the manufacturer's instructions.
 - Add the transfection complex to the cells and incubate for 4-6 hours.

- Replace the transfection medium with fresh complete growth medium and incubate for an additional 18-24 hours.
- Hormone Treatment:
 - Prepare serial dilutions of **11-Hydroxyprogesterone** and a positive control (e.g., aldosterone) in a serum-free or charcoal-stripped serum medium. Include a vehicle control.
 - Aspirate the medium from the cells and add the treatment media.
 - Incubate for 24 hours.
- Luciferase Assay:
 - Aspirate the treatment medium and wash the cells once with PBS.
 - Lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.
 - Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit manufacturer's protocol.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
 - Plot the normalized luciferase activity against the log of the **11-Hydroxyprogesterone** concentration to generate a dose-response curve and calculate the EC50 value.

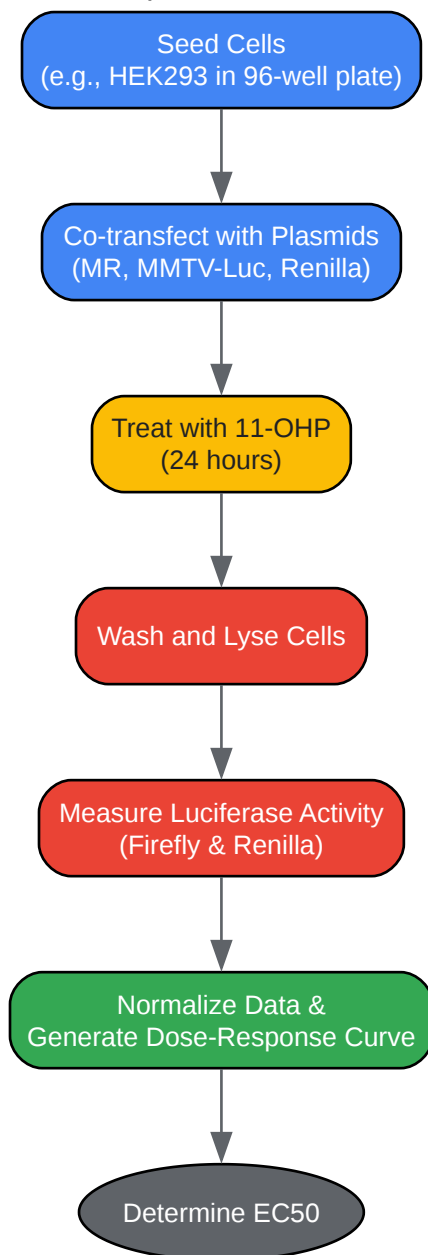
Visualizations



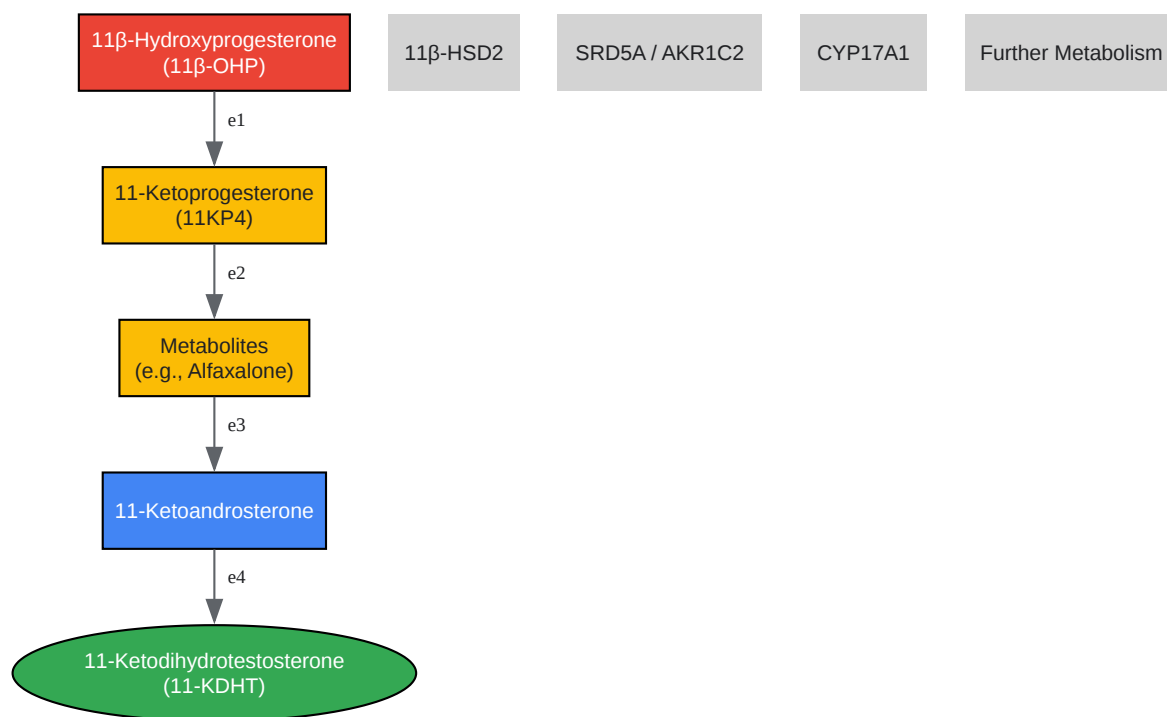
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Caption: Steroid receptor signaling pathway for 11 β -Hydroxyprogesterone.

Workflow: Receptor Transactivation Assay

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Caption: Experimental workflow for a luciferase-based transactivation assay.

Metabolism of 11 β -OHP in Prostate Cancer Cells

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Caption: Simplified "backdoor" metabolic pathway in LNCaP cells.

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